REACTION_CXSMILES
|
CCOCC.[CH3:6][C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][C:8]=1[OH:14].[N+:15]([O-])([OH:17])=[O:16]>O>[CH3:13][C:10]1[C:9]([N+:15]([O-:17])=[O:16])=[C:8]([OH:14])[C:7]([CH3:6])=[CH:12][CH:11]=1
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Name
|
|
Quantity
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5.2 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)C)O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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while cooling with ice
|
Type
|
WAIT
|
Details
|
the reaction was continued for a day
|
Type
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EXTRACTION
|
Details
|
the reaction mixture was extracted with 500 ml of ethyl acetate
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Type
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WASH
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Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
a brine successively, and dried with anhydrous sodium sulfate
|
Type
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FILTRATION
|
Details
|
The drying agent was filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=C(C(=CC1)C)O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.83 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |